The Omega-3 Metabolite 17(18)-EpETE: A Technical Guide on its Core Biology and Therapeutic Potential
The Omega-3 Metabolite 17(18)-EpETE: A Technical Guide on its Core Biology and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
17(18)-epoxyeicosatetraenoic acid, or 17(18)-EpETE, is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA). As a member of the epoxyeicosanoid family, it plays a significant role in various physiological and pathophysiological processes, demonstrating potent anti-inflammatory, vasodilatory, and cardioprotective effects. This technical guide provides an in-depth overview of the biosynthesis, metabolism, signaling pathways, and experimental protocols related to 17(18)-EpETE, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Biosynthesis and Metabolism
17(18)-EpETE is synthesized from EPA through the action of cytochrome P450 (CYP) epoxygenases.[1] In humans, several CYP isoforms, including CYP1A1, CYP1A2, CYP2C8, CYP2C9, CYP2J2, and CYP2E1, can catalyze this reaction, with a notable output of 17(18)-EpETE.[1] The enzymatic reaction is stereoselective, with different CYP isoforms producing varying ratios of the 17(R),18(S)- and 17(S),18(R)-enantiomers.[2] For instance, CYP1A2 predominantly forms the 17(R),18(S)-enantiomer.[1]
The primary metabolic pathway for the inactivation of 17(18)-EpETE is hydrolysis of the epoxide group by soluble epoxide hydrolase (sEH) to form the less biologically active 17,18-dihydroxyeicosatetraenoic acid (17,18-diHETE).[1][3] This rapid degradation presents a challenge in studying its effects in cell culture, often necessitating the use of sEH inhibitors.[3]
Furthermore, 17(18)-EpETE can be further metabolized by other enzymes. For example, it can be converted to 12-hydroxy-17,18-epoxyeicosatetraenoic acid (12-OH-17,18-EpETE), a metabolite that also exhibits potent anti-inflammatory properties.[4] Additionally, prostaglandin (B15479496) H synthase can metabolize 17(18)-EpETE to form novel epoxyprostaglandins, such as 17(18)-epoxyprostaglandin E2.[5][6]
Biological Activities and Signaling Pathways
The biological effects of 17(18)-EpETE are diverse and often depend on the specific stereoisomer. The two main enantiomers, 17(S),18(R)-EpETE and 17(R),18(S)-EpETE, have distinct, and sometimes opposing, activities.[7][8]
Anti-inflammatory Effects
The 17(S),18(R)-enantiomer of 17(18)-EpETE is primarily associated with anti-inflammatory actions.[7] It has been shown to ameliorate contact hypersensitivity by inhibiting neutrophil migration.[7][9] This effect is mediated through the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[7][9] Activation of GPR40 by 17(S),18(R)-EpETE leads to the inhibition of chemoattractant-induced Rac activation and subsequent pseudopod formation in neutrophils.[9][10] Some studies also suggest the involvement of peroxisome proliferator-activated receptor gamma (PPARγ) and the p38 mitogen-activated protein kinase (p38 MAPK) pathway in the anti-inflammatory effects of 17(18)-EpETE in the lung.[11][12]
Cardiovascular Effects
In contrast, the 17(R),18(S)-enantiomer is a potent vasodilator.[7][8] It induces relaxation of vascular smooth muscle cells in arteries by stimulating calcium-activated potassium channels.[7][8] This enantiomer also exerts negative chronotropic effects on cardiomyocytes, protecting them against calcium overload, with an EC50 in the low nanomolar range.[2]
Nociception
Recent evidence suggests a role for 17(18)-EpETE in pain modulation. It has been found to sensitize the transient receptor potential vanilloid 1 (TRPV1) and ankyrin 1 (TRPA1) ion channels in sensory neurons through a mechanism involving the prostacyclin receptor (IP) and protein kinase A (PKA).[13]
Quantitative Data
The following tables summarize the key quantitative data related to the biological activities of 17(18)-EpETE.
| Biological Activity | Enantiomer | Parameter | Value | System/Assay | Reference |
| Cardiomyocyte Contraction | 17(R),18(S)-EpETE | EC50 | ~1–2 nM | Neonatal rat cardiomyocytes | [2] |
| Vasodilation (Human Pulmonary Artery) | Racemic (±)17(18)-EpETE | IC50 | 0.85 µM | Human pulmonary artery rings | [14] |
| S1P1 Receptor Binding | Racemic (±)17(18)-EpETE | Ki | 0.57 nM | HEK293T cells expressing human S1P1 | [15] |
| S1P1 Receptor Activation | Racemic (±)17(18)-EpETE | EC50 | 8.93 nM | BRET assay in HEK293T cells | [15] |
| Cannabinoid Receptor 1 (CB1) Activation | (±)17(18)-EpETE-Ethanolamide | EC50 | 18.5 nM | β-arrestin recruitment assay | [16] |
| Cannabinoid Receptor 2 (CB2) Activation | (±)17(18)-EpETE-Ethanolamide | EC50 | 1.4 nM | β-arrestin recruitment assay | [16] |
| Vasodilation (Bovine Coronary Arteries) | (±)17(18)-EpETE-Ethanolamide | ED50 | 1.1 µM | Preconstricted bovine coronary arteries | [16] |
| Inhibition of Neutrophil Chemotaxis | 12-OH-17,18-EpETE | EC50 | 0.6 nM | LTB4-induced neutrophil chemotaxis | [4] |
Experimental Protocols
Synthesis of (±)17,18-EpETE
A common method for the chemical synthesis of racemic (±)17,18-EpETE involves the epoxidation of EPA. Briefly, EPA is reacted with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane. The resulting epoxide product is then extracted and purified using reverse-phase high-performance liquid chromatography (HPLC).[7]
Enzymatic Synthesis of 17(S),18(R)-EpETE
For stereoselective synthesis, cytochrome P450 BM-3 from Bacillus megaterium can be utilized.[7] Genetically modified E. coli expressing high levels of this enzyme can be cultured with EPA. The bioconversion of EPA to 17(S),18(R)-EpETE occurs in the culture medium. The product can then be extracted and purified.[7][17]
Quantification of 17(18)-EpETE by LC-MS/MS
A robust method for quantifying 17(18)-EpETE in biological samples involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are subjected to solid-phase extraction (SPE) to isolate the lipid fraction.[18] Deuterated internal standards are added prior to extraction for accurate quantification.[18]
-
Chromatographic Separation: The extracted lipids are separated using a reverse-phase C18 column on an ultra-performance liquid chromatography (UPLC) system.[19] Chiral columns can be used to separate the enantiomers.[7][17]
-
Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 17(18)-EpETE and the internal standard are monitored for sensitive and specific detection.[18][20]
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Quantification: Calibration curves are generated using authentic standards to quantify the concentration of 17(18)-EpETE in the samples.[20]
In Vitro Neutrophil Migration Assay
To assess the anti-inflammatory activity of 17(18)-EpETE, its effect on neutrophil migration can be evaluated.
-
Neutrophil Isolation: Neutrophils are isolated from bone marrow or peripheral blood.
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Chemotaxis Assay: A chemoattractant (e.g., fMLP or LTB4) is placed in the lower chamber of a Boyden chamber or a similar migration assay plate.
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Treatment: Isolated neutrophils are pre-treated with different concentrations of 17(18)-EpETE or a vehicle control.
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Migration: The treated neutrophils are placed in the upper chamber and allowed to migrate towards the chemoattractant for a defined period.
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Quantification: The number of migrated cells in the lower chamber is quantified by microscopy or flow cytometry.
Visualizations
Caption: Biosynthesis and metabolism of 17(18)-EpETE.
Caption: Anti-inflammatory signaling pathway of 17(S),18(R)-EpETE.
Caption: Vasodilatory signaling pathway of 17(R),18(S)-EpETE.
Caption: General workflow for LC-MS/MS quantification of 17(18)-EpETE.
Conclusion
17(18)-EpETE is a multifaceted signaling molecule with significant therapeutic potential, particularly in the realms of inflammation and cardiovascular disease. The stereospecific nature of its biological activities highlights the importance of chiral synthesis and analysis in future research and drug development. A thorough understanding of its biosynthesis, metabolism, and signaling pathways, as outlined in this guide, is crucial for harnessing its beneficial effects. The continued development of stable analogs and sEH inhibitors will be instrumental in translating the therapeutic promise of 17(18)-EpETE into clinical applications.
References
- 1. Epoxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. 17(R),18(S)-Epoxyeicosatetraenoic Acid, A Potent Eicosapentaenoic Acid (EPA)-Derived Regulator of Cardiomyocyte Contraction: Structure-Activity Relationships and Stable Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Eicosapentaenoic acid is converted via ω-3 epoxygenation to the anti-inflammatory metabolite 12-hydroxy-17,18-epoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of prostaglandins from 17(18)epoxy-eicosatetraenoic acid, a cytochrome P-450 metabolite of eicosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 17R(18S)epoxyeicosatetraenoic acid, a cytochrome P-450 metabolite of 20:5n-3 in monkey seminal vesicles, is metabolized to novel prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 17(S),18(R)‐epoxyeicosatetraenoic acid generated by cytochrome P450 BM‐3 from Bacillus megaterium inhibits the development of contact hypersensitivity via G‐protein‐coupled receptor 40‐mediated neutrophil suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The 17,18-epoxyeicosatetraenoic acid-G protein-coupled receptor 40 axis ameliorates contact hypersensitivity by inhibiting neutrophil mobility in mice and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. atsjournals.org [atsjournals.org]
- 12. atsjournals.org [atsjournals.org]
- 13. The omega-3 lipid 17,18-EEQ sensitizes TRPV1 and TRPA1 in sensory neurons through the prostacyclin receptor (IP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
- 16. caymanchem.com [caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
